7-(Aminomethyl)-1-methylindolin-2-one
Description
7-(Aminomethyl)-1-methylindolin-2-one is a bicyclic compound featuring a five-membered indolin-2-one core (a lactam structure with a ketone at position 2) substituted with an aminomethyl group at position 7 and a methyl group at position 1.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-(aminomethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5-6,11H2,1H3 |
InChI Key |
NVBAOZFYNUVISO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-1-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This domino three-component coupling-cyclization reaction yields the desired indoline derivative in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different reduced indoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Scientific Research Applications
7-(Aminomethyl)-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with DNA or RNA, influencing gene expression and cellular functions . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The indolin-2-one scaffold is chemically distinct from isoindolin-1-one derivatives (six-membered lactams) and indoles (non-lactam aromatic heterocycles). Key differentiating factors include:
- Ring size and ketone position : Indolin-2-one (five-membered) vs. isoindolin-1-one (six-membered).
- Functional groups: The aminomethyl group in 7-(Aminomethyl)-1-methylindolin-2-one contrasts with chlorine (), hydroxyamino (), or phenyl () substituents in analogs.
Physicochemical Properties
Stability and Reactivity
- Indolin-2-ones are more hydrolytically stable than esters but less so than aromatic indoles due to the lactam’s susceptibility to ring-opening under strong acidic/basic conditions.
- Halogenated derivatives (e.g., 7-chloro analogs) exhibit higher melting points and stability, attributed to stronger intermolecular forces (e.g., halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
